molecular formula C5H7ClO B095363 1-Methylcyclopropanecarbonyl chloride CAS No. 16480-05-0

1-Methylcyclopropanecarbonyl chloride

Cat. No. B095363
CAS RN: 16480-05-0
M. Wt: 118.56 g/mol
InChI Key: GTDXPJJHRWOFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcyclopropanecarbonyl chloride is a chemical compound that is related to various cyclopropane derivatives. These derivatives are of significant interest in organic chemistry due to their unique reactivity and potential applications in synthesis. The compound itself is not directly mentioned in the provided papers, but insights can be drawn from related studies on cyclopropane derivatives and their chemical behavior.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the reaction of methylenecyclopropanes with phenylsulfenyl chloride or phenylselenyl chloride results in cyclobutyl derivatives along with ring-opened products . Additionally, an efficient synthesis method for methylenecyclopropane has been developed, which could potentially be adapted for the synthesis of 1-methylcyclopropanecarbonyl chloride . Furthermore, the synthesis of cyclopropane carbonyl chloride has been reported, which is a closely related compound, suggesting that similar methods could be applied .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts strain and high reactivity to these molecules. The structure of the 1-methylcyclopentyl cation, a related species, has been investigated using NMR spectroscopy, which could provide insights into the structural aspects of 1-methylcyclopropanecarbonyl chloride .

Chemical Reactions Analysis

Cyclopropane derivatives undergo various chemical reactions due to their strained ring system. For example, (1-methylcyclopropyl)-carbinyl chloride has been found to solvolyze rapidly, indicating that 1-methylcyclopropanecarbonyl chloride might also exhibit interesting solvolytic behavior . The reaction of primary alkyl chlorides with sodium or potassium to produce cyclopropanes involves α-elimination, which could be relevant to the reactivity of 1-methylcyclopropanecarbonyl chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by the cyclopropane ring. For instance, copolymers of 1-methylcyclopropene, a related compound, show high glass transition temperatures and a range of ductilities, which could be indicative of the properties of 1-methylcyclopropanecarbonyl chloride . The interaction of tetracyanocyclopropane with various molecules suggests that 1-methylcyclopropanecarbonyl chloride could also engage in non-covalent interactions due to the presence of the cyclopropane ring .

Scientific Research Applications

  • Carbonium Ion Reactions : 1-Methylcyclopropanecarbonyl chloride has been studied for its involvement in the formation of carbonium ions, which are significant in hydrocarbon isomerization and provide insights into the carbonium ion chain mechanism. This has implications in understanding and designing catalytic processes in organic chemistry (Olah, Bollinger, Cupas, & Lukas, 1967).

  • Reactions with Phenylsulfenyl Chloride and Phenylselenyl Chloride : Methylenecyclopropanes, closely related to 1-Methylcyclopropanecarbonyl chloride, react with phenylsulfenyl chloride or phenylselenyl chloride to produce specific benzene derivatives. This reaction is significant for organic synthesis, offering insights into mechanistic pathways in organic reactions (Liu & Shi, 2004).

  • Synthesis of Cyclopropanes : Research on 1-Methylcyclopropanecarbonyl chloride derivatives has contributed to the synthesis of cyclopropanes from primary alkyl chlorides, a key process in organic chemistry. This method offers a deeper understanding of mechanisms involving α-elimination to a carbene (Kirmse & Doering, 1960).

  • Applications in Horticulture : One derivative, 1-Methylcyclopropene, has been extensively studied for its role in inhibiting ethylene action in plants. This has major implications in prolonging the shelf-life of fruits and vegetables, leading to significant advances in postharvest biology and technology (Blankenship & Dole, 2003).

  • Palladium(0) Catalyzed Reactions : 1-Methylcyclopropanecarbonyl chloride derivatives have been used in palladium(0) catalyzed nucleophilic substitutions. This research is crucial in developing new methods for the synthesis of complex organic molecules (Stolle, Ollivier, Piras, Salaün, & Meijere, 1992).

  • Lewis or Brønsted Acid-Mediated Reactions : Studies have explored the Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes, closely related to 1-Methylcyclopropanecarbonyl chloride. These studies have led to the development of new compounds such as cyclobutanones and indenes, enhancing our understanding of organic reaction mechanisms (Shi, Lu, Wei, & Shao, 2012).

  • Encapsulation for Horticultural Use : Research into encapsulating 1-Methylcyclopropene, a derivative, has led to the development of technologies for its controlled release, which is critical for its application in horticulture (Zhang, Zhen, Jiang, Li, & Liu, 2011).

Safety And Hazards

1-Methylcyclopropanecarbonyl chloride is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H226 and H314 . These indicate that the substance is flammable and can cause severe skin burns and eye damage .

properties

IUPAC Name

1-methylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-5(2-3-5)4(6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDXPJJHRWOFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509925
Record name 1-Methylcyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclopropanecarbonyl chloride

CAS RN

16480-05-0
Record name 1-Methylcyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopropane-1-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylcyclopropanecarbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Methylcyclopropanecarbonyl chloride
Reactant of Route 3
1-Methylcyclopropanecarbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Methylcyclopropanecarbonyl chloride
Reactant of Route 5
1-Methylcyclopropanecarbonyl chloride
Reactant of Route 6
1-Methylcyclopropanecarbonyl chloride

Citations

For This Compound
9
Citations
DE Applequist, JH Klug - The Journal of Organic Chemistry, 1978 - ACS Publications
… A control showed that a mixture of 1 -chloro- 1-methylcyclopropane and 1-methylcyclopropanecarbonyl chloride did notchange composition when included in a decarbonylation run of 1-…
Number of citations: 20 pubs.acs.org
WM Sherrill, R Kim, M Rubin - Synthesis, 2009 - thieme-connect.com
A new synthetic protocol for the preparation of 3, 3-disubstituted cyclopropenes from the corresponding bromocyclopropanes via a base-assisted 1, 2-elimination has been developed. …
Number of citations: 20 www.thieme-connect.com
T Kono, R Sasaki, H Goto, M Kakuno, Y Tanabe - Molecules, 2021 - mdpi.com
… 2,2-Dichloro-1-methylcyclopropanecarbonyl chloride [9] (2; 562 mg, 3.0 mmol) in THF (2.25 mL) was added to the mixture at the same temperature, and gradually warmed up to 20–25 …
Number of citations: 6 www.mdpi.com
TE Kristensen - Beilstein Journal of Organic Chemistry, 2015 - beilstein-journals.org
… -DOPA, in a mixture of aqueous HClO 4 (70%) and either THF, dioxane or EtOAc, was mono-O-acylated with the acyl chlorides pivaloyl chloride, 1-methylcyclopropanecarbonyl chloride…
Number of citations: 18 www.beilstein-journals.org
Y Nishii, T Yoshida, H Asano, K Wakasugi… - The Journal of …, 2005 - ACS Publications
… 2,2-dichloro-1-methylcyclopropanecarbaldehyde with PhMgBr (75% yield, syn/anti = 7/1) and (ii) Grignard reaction of PhMgBr with 2,2-dichloro-1-methylcyclopropanecarbonyl chloride (…
Number of citations: 65 pubs.acs.org
RA Wolf, MJ Migliori, PH Fuery… - Journal of the …, 1978 - ACS Publications
A series of fert-butyl alicyclic percarboxylates (1-5) was synthesized, and therate constants for their thermal de-composition in hydrocarbon solvents were measured at several …
Number of citations: 14 pubs.acs.org
JE Banning, AR Prosser, BK Alnasleh… - The Journal of …, 2011 - ACS Publications
… The mixture was stirred at room temperature and 2-bromo-1-methylcyclopropanecarbonyl chloride (3.94 g, 20 mmol) was added dropwise over 5 min. The mixture was stirred for 2 h; the …
Number of citations: 49 pubs.acs.org
JE Banning - 2013 - kuscholarworks.ku.edu
This thesis encompasses a novel methodology enabling the diastereoselective addition of heteroatom-centered nucleophiles to the conjugated double bond of in situ-generated α,β - …
Number of citations: 1 kuscholarworks.ku.edu
DG Pratt, E Rothstein - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
Elimination of carbon monoxide from acid chlorides by the Friedel-Crafts reaction is precluded if the resulting carbonium ions are restricted to non-planar geometry by bicyclic or other …
Number of citations: 9 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.